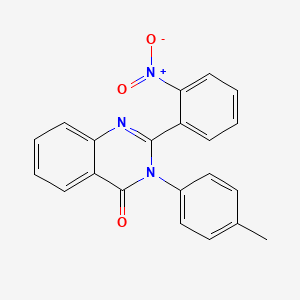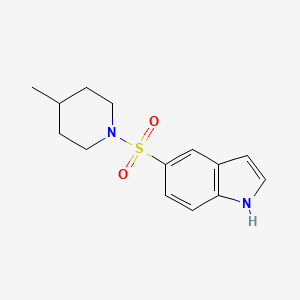![molecular formula C24H16Br2N2O4 B10868942 1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B10868942.png)
1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core substituted with two 4-bromophenyl groups and two oxoethyl groups, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core. Subsequent bromination and oxidation steps are employed to introduce the 4-bromophenyl and oxoethyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The bromine atoms in the 4-bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines.
Wissenschaftliche Forschungsanwendungen
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-BIS(4-BROMOPHENYL)-2-PROPANONE: Similar structure but lacks the quinazoline core.
4,4’-DIBROMOBENZIL: Contains two bromophenyl groups but differs in the central core structure.
1,3-BIS(4-BROMOPHENYL)-1H-IMIDAZOLE: Features an imidazole core instead of quinazoline.
Uniqueness
1,3-BIS[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This core structure allows for diverse functionalization and potential interactions with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H16Br2N2O4 |
|---|---|
Molekulargewicht |
556.2 g/mol |
IUPAC-Name |
1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16Br2N2O4/c25-17-9-5-15(6-10-17)21(29)13-27-20-4-2-1-3-19(20)23(31)28(24(27)32)14-22(30)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
InChI-Schlüssel |
JNMNHVQRVHBHIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Br)CC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)

![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)propanamide](/img/structure/B10868877.png)
![2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide](/img/structure/B10868882.png)
![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid](/img/structure/B10868887.png)
![N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868907.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10868910.png)
![N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide](/img/structure/B10868913.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10868915.png)
![1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10868917.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10868924.png)
![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868927.png)
